ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Coumarin derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Coumarin derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Given the wide range of biological activities associated with coumarin derivatives, it can be inferred that this compound could potentially have significant molecular and cellular effects .
Preparation Methods
The synthesis of ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the coumarin derivative reacts with piperidine under suitable conditions . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted coumarin and piperidine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can be compared with other coumarin derivatives and piperidine-containing compounds:
Coumarin Derivatives: Similar compounds include warfarin, a well-known anticoagulant, and various synthetic coumarins with antimicrobial and anticancer properties.
Piperidine-Containing Compounds: Examples include piperidine-based alkaloids and synthetic drugs like piperidine derivatives used in the treatment of neurological disorders.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential .
Biological Activity
Ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate, with the CAS number 32632-43-2, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and various research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 262.26 g/mol. The compound features a piperidine ring substituted with a coumarin derivative, which is known for its diverse biological activities.
Synthesis
The synthesis typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by hydrazinolysis to yield the desired product. This method allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that derivatives of coumarin compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
Compound A | 6.25 | K. pneumoniae, P. aeruginosa |
Compound B | 32 | E. coli |
Neuropharmacological Effects
This compound has been studied for its potential as an NMDA receptor antagonist. Modifications to the piperidine structure have shown varying affinities for different receptor subtypes, suggesting a complex interaction profile that could be exploited for therapeutic purposes in neurodegenerative diseases .
Anti-Viral Activity
Recent studies have explored the anti-Ebola virus potential of similar piperidine derivatives. Compounds exhibiting submicromolar activity against viral entry mechanisms have been synthesized, indicating that structural modifications could enhance efficacy against viral pathogens .
Case Studies
- Neuropharmacological Study : A study evaluated the effects of piperidine derivatives on NMDA receptor activity, finding that certain modifications significantly increased potency (IC50 = 0.025 µM) while reducing unwanted side effects on alpha(1) receptors .
- Antimicrobial Evaluation : In a comparative study, derivatives were synthesized and tested against common pathogens, demonstrating promising results with MIC values significantly lower than those of standard antibiotics .
Properties
IUPAC Name |
ethyl 1-[(7-methoxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-3-24-19(22)13-6-8-20(9-7-13)12-14-10-18(21)25-17-11-15(23-2)4-5-16(14)17/h4-5,10-11,13H,3,6-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQYXFDOZIMRHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.